molecular formula C8H8FNO2 B13310988 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid

Cat. No.: B13310988
M. Wt: 169.15 g/mol
InChI Key: LYGVEXPZRFVIIH-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a pyridine ring. These features make it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Umemoto’s reagent or Balz-Schiemann reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-bromopyridine
  • 2,6-Difluoropyridine
  • 2-Fluoro-5-fluoroalkoxypyridine

Uniqueness

2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can significantly impact the compound’s chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-2-(2-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-4-6(2-3-10-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

LYGVEXPZRFVIIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C(=O)O)F

Origin of Product

United States

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